molecular formula C2H4N4S B1211335 5-(Methylthio)-1H-tetrazole CAS No. 29515-99-9

5-(Methylthio)-1H-tetrazole

Cat. No.: B1211335
CAS No.: 29515-99-9
M. Wt: 116.15 g/mol
InChI Key: ZBXNFTFKKOSPLD-UHFFFAOYSA-N
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Description

5-(Methylthio)-1H-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a methylthio group at the 5-position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylthio)-1H-tetrazole typically involves the alkylation of tetrazole with methylthio reagents. One common method includes the reaction of tetrazole with methylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-(Methylthio)-1H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted tetrazoles.

    Cycloaddition: Polycyclic pyrazolines.

Scientific Research Applications

5-(Methylthio)-1H-tetrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methylthio)-1H-tetrazole involves its interaction with specific molecular targets. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that interact with cellular components. The tetrazole ring can also participate in binding interactions with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

  • 5-(Methylthio)-1H-tetrazole
  • 5-(Ethylthio)-1H-tetrazole
  • 5-(Phenylthio)-1H-tetrazole

Comparison:

Properties

IUPAC Name

5-methylsulfanyl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S/c1-7-2-3-5-6-4-2/h1H3,(H,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXNFTFKKOSPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183708
Record name 5-Methylthiotetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29515-99-9
Record name 5-Methylthio-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29515-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylthiotetrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029515999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 29515-99-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141852
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methylthiotetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methylthio)-1H-tetrazole
Reactant of Route 2
5-(Methylthio)-1H-tetrazole
Reactant of Route 3
5-(Methylthio)-1H-tetrazole
Reactant of Route 4
5-(Methylthio)-1H-tetrazole
Reactant of Route 5
5-(Methylthio)-1H-tetrazole
Reactant of Route 6
5-(Methylthio)-1H-tetrazole

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